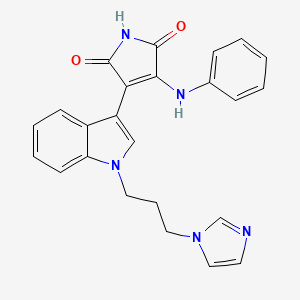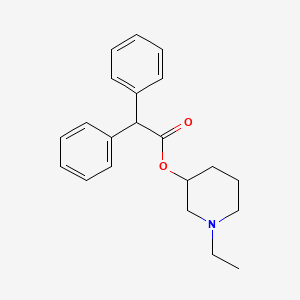
PKCベータ阻害剤
概要
科学的研究の応用
Butyryl-CoA dehydrogenase is extensively studied in the context of metabolic disorders, particularly those related to fatty acid oxidation. It is also used in research on energy metabolism and mitochondrial function. In addition, the enzyme is of interest in the study of certain genetic disorders, such as short-chain acyl-CoA dehydrogenase deficiency .
作用機序
酵素酪酸CoAデヒドロゲナーゼは、酪酸CoAに結合し、電子伝達フラボプロテインへの電子の移動を促進することによって機能します。このプロセスには、酪酸CoA基質の酸化が含まれ、その結果、クロトニルCoAが生成されます。 この酵素の活性部位には、フラビンアデニンジヌクレオチド(FAD)補酵素が含まれており、電子移動プロセスにおいて重要な役割を果たしています .
生化学分析
Biochemical Properties
The PKCbeta Inhibitor interacts with several enzymes and proteins, including the PKCbeta isozymes . It exhibits selectivity of more than 60-fold in favor of PKCbeta2 relative to other PKC isozymes (PKCalpha, PKCgamma, and PKCepsilon) .
Cellular Effects
The PKCbeta Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The PKCbeta Inhibitor exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
酪酸CoAデヒドロゲナーゼの調製には、一般的に組換えDNA技術が用いられます。酵素をコードする遺伝子を発現ベクターにクローニングし、その後、大腸菌などの適切な宿主生物に導入します。 宿主生物は、酵素の発現を誘導する特定の条件下で培養され、その後、クロマトグラフィー技術を用いて精製されます .
化学反応の分析
酪酸CoAデヒドロゲナーゼは、酪酸CoAをクロトニルCoAに酸化触媒します。この反応には、酪酸CoAから電子伝達フラボプロテインへの電子の移動が含まれます。 この酵素は酸化還元酵素に分類され、特にフラビンをアクセプターとして用いてドナーのCH-CH基に作用します .
科学研究への応用
酪酸CoAデヒドロゲナーゼは、代謝障害、特に脂肪酸酸化に関連する代謝障害の文脈で広く研究されています。また、エネルギー代謝とミトコンドリア機能の研究にも用いられています。 さらに、この酵素は、短鎖アシルCoAデヒドロゲナーゼ欠損症などの特定の遺伝性疾患の研究において注目されています .
類似化合物との比較
酪酸CoAデヒドロゲナーゼは、中鎖アシルCoAデヒドロゲナーゼや長鎖アシルCoAデヒドロゲナーゼなどの他のアシルCoAデヒドロゲナーゼに似ています。短鎖アシルCoA誘導体に対する特異性があります。 この特異性は、酵素の活性部位の違いによるもので、短鎖基質を選択的に結合および酸化することができます .
類似の化合物には以下が含まれます。
- 中鎖アシルCoAデヒドロゲナーゼ
- 長鎖アシルCoAデヒドロゲナーゼ
- イソバレリルCoAデヒドロゲナーゼ
特性
IUPAC Name |
3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWODJBCHRADND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423555 | |
| Record name | PKCbeta Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257879-35-9 | |
| Record name | Pkcbeta inhibitor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257879359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PKCbeta Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PKC.BETA. INHIBITOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54BTB52GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1678432.png)








